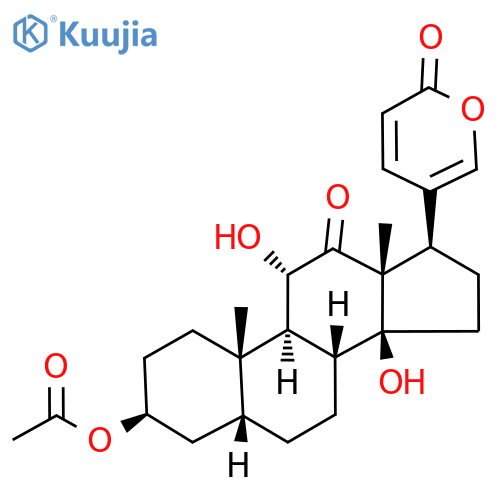Cas no 184673-79-8 (Acetylarenobufagin)

Acetylarenobufagin structure
Acetylarenobufagin 化学的及び物理的性質
名前と識別子
-
- Acetylarenobufagin
- AKOS040732373
- CS-0100523
- [(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- TS-07677
- HY-N6905
- DA-60725
- 184673-79-8
- CHEMBL2069021
-
- インチ: 1S/C26H34O7/c1-14(27)33-17-8-10-24(2)16(12-17)5-6-19-21(24)22(29)23(30)25(3)18(9-11-26(19,25)31)15-4-7-20(28)32-13-15/h4,7,13,16-19,21-22,29,31H,5-6,8-12H2,1-3H3/t16-,17+,18-,19-,21-,22+,24+,25+,26+/m1/s1
- InChIKey: QXXMSIJXDTVQBY-VDFARBNLSA-N
- ほほえんだ: [C@@]12(CC[C@]3([H])[C@@]([H])([C@]1(CC[C@H](OC(C)=O)C2)C)[C@H](O)C([C@]1([C@]3(O)CC[C@@H]1C1C=CC(OC=1)=O)C)=O)[H]
計算された属性
- せいみつぶんしりょう: 458.23045342 g/mol
- どういたいしつりょう: 458.23045342 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 3
- 複雑さ: 952
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ぶんしりょう: 458.5
- トポロジー分子極性表面積: 110Ų
Acetylarenobufagin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP2060-20mg |
Acetylarenobufagin |
184673-79-8 | 98% | 20mg |
$290 | 2023-09-20 | |
| ChemScence | CS-0100523-5mg |
Acetylarenobufagin |
184673-79-8 | 5mg |
$571.0 | 2022-04-27 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP2060-5mg |
Acetylarenobufagin |
184673-79-8 | 98% | 5mg |
$96 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP2060-20mg |
Acetylarenobufagin |
184673-79-8 | 98% | 20mg |
$290 | 2023-09-19 | |
| S e l l e c k ZHONG GUO | E2075-1mg |
Acetylarenobufagin |
184673-79-8 | 1mg |
¥4832.1 | 2022-04-26 | ||
| Aaron | AR01N7MK-5mg |
Acetylarenobufagin |
184673-79-8 | 95% | 5mg |
$307.00 | 2025-02-13 | |
| Aaron | AR01N7MK-1mg |
Acetylarenobufagin |
184673-79-8 | 95% | 1mg |
$243.00 | 2025-02-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54702-5mg |
Acetylarenobufagin |
184673-79-8 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| ChemScence | CS-0100523-1mg |
Acetylarenobufagin |
184673-79-8 | 1mg |
$190.0 | 2022-04-27 | ||
| Aaron | AR01N7MK-20mg |
Acetylarenobufagin |
184673-79-8 | 95% | 20mg |
$326.00 | 2025-02-13 |
Acetylarenobufagin 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
184673-79-8 (Acetylarenobufagin) 関連製品
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
